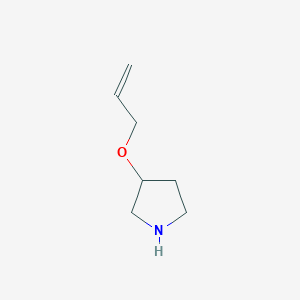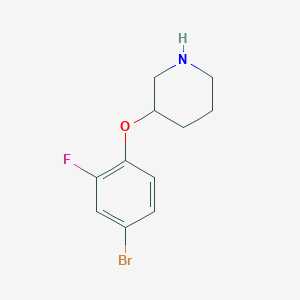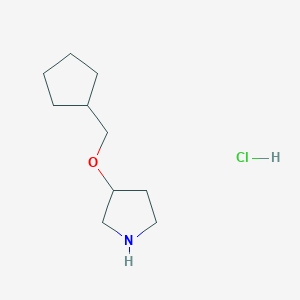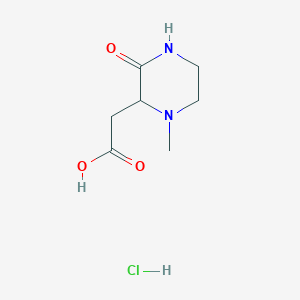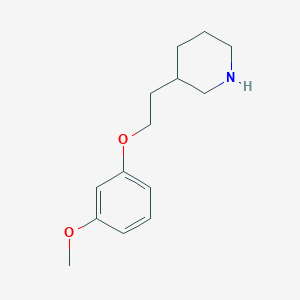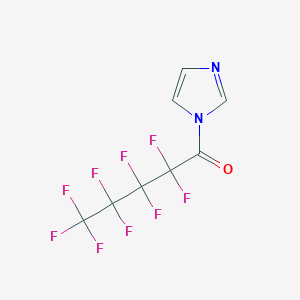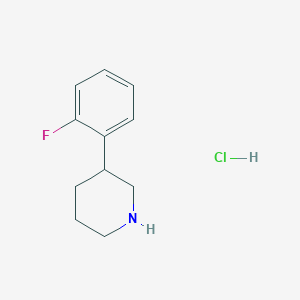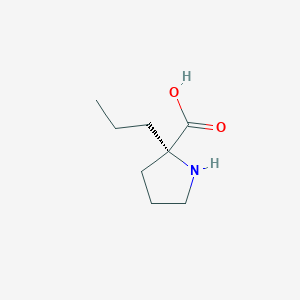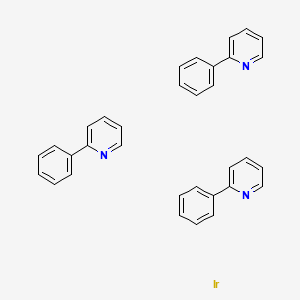
Tris(2-phenylpyridine)iridium
Descripción general
Descripción
Tris(2-phenylpyridine)iridium, abbreviated as [Ir(ppy)3], is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It’s a yellow-green solid and a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . It is electroluminescent, emitting green light .
Synthesis Analysis
The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride, as represented by this idealized equation: IrCl3 + 3 C6H5-C5H4N → Ir(C6H4-C5H4N)3 + 3 HCl . A study also synthesized deuterated Ir(ppy)3-D24, which showed improved device stability and lifetime .Molecular Structure Analysis
The complex is observed with the facial stereochemistry, which is chiral . A computational study of Ir(ppy)3 has been presented .Chemical Reactions Analysis
The complex and many analogues have been investigated for application in photoredox catalysis . Its excited state has a reduction potential of −2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .Physical And Chemical Properties Analysis
Ir(ppy)3 is a yellow-green solid . It is electroluminescent, emitting green light . It has a molar mass of 654.793 g·mol−1 .Aplicaciones Científicas De Investigación
1. Applications in Organic Electronics and Photocatalysis Tris(2-phenylpyridine)iridium, commonly referred to as [Ir(ppy)3], is notable for its versatile applications, particularly in organic electronics. It has been extensively utilized in the manufacturing of organic light-emitting diodes (OLEDs) due to its efficient electroluminescence properties. Additionally, [Ir(ppy)3] serves as an effective photocatalyst in various organic reactions, demonstrating its broad utility in organic synthesis and material science. The analysis of its INS spectrum and density functional theory calculations highlight the significant role of intermolecular interactions in these applications (Parker, 2019).
2. Biomedical Imaging and Phototherapy In the biomedical field, [Ir(ppy)3] has been functionalized with amino acids for potential applications in cellular imaging and phototherapy. Studies have shown that these functionalized complexes can be effectively utilized for phosphorescence imaging of living cells, offering a new avenue for diagnostic and therapeutic applications in medicine (Steunenberg et al., 2012).
3. Photophysical Properties and Synthetic Applications Research has also been conducted on the synthesis of [Ir(ppy)3] complexes with various ligands, exploring their photophysical properties. This includes studies on mixed-ligand complexes and their potential applications in areas such as photoluminescence and electrochemistry. Such research contributes to the development of new materials with tailored electronic and optical properties (Lepeltier et al., 2014).
4. Electrochemiluminescence Systems Electrochemiluminescence (ECL) systems based on [Ir(ppy)3] have been investigated for their high efficiency. The study of electron transfer generation and ECL emission in [Ir(ppy)3] enhances understanding of its applications in analytical chemistry, particularly in the development of sensitive detection systems (Kapturkiewicz & Angulo, 2003).
5. Photoluminescence Decay Dynamics The decay dynamics of photoluminescence in [Ir(ppy)3] has been a topic of interest, especially considering its application in highly efficient electro-phosphorescent devices. Understanding these dynamics is crucial for optimizing the performance and efficiency of OLEDs and similar devices (Akimoto et al., 2007).
Safety And Hazards
Direcciones Futuras
Ir(ppy)3 is the most frequently used precursor molecule for the synthesis of electro-phosphorescent materials, which are then used in organic light emitting diodes (OLEDs) . It provides green-color emission and high phosphorescence quantum yield close to unity . The complex has also been used as an efficient photocatalyst for a variety of organic processes .
Propiedades
IUPAC Name |
iridium;2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H9N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-9H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXRMUCXBPYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27IrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-phenylpyridine)iridium | |
CAS RN |
94928-86-6 | |
| Record name | Tris(2-phenylpyridine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



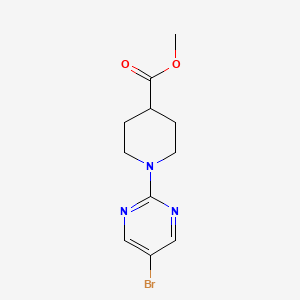
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
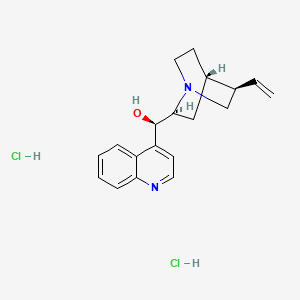
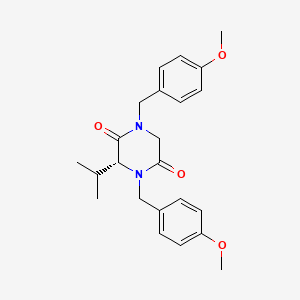
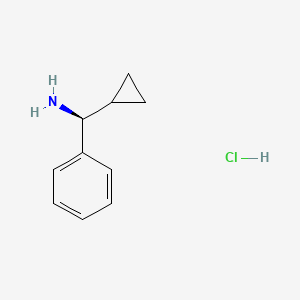
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)
